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Introduction
Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of

peptidoglycan synthesis, a vital component of the bacterial cell wall.[1] In many pathogenic

bacteria, such as Staphylococcus aureus, alterations in PBPs, particularly PBP2 and its variant

PBP2a in Methicillin-Resistant S. aureus (MRSA), are a primary mechanism of resistance to β-

lactam antibiotics.[2] The generation of specific PBP2 mutants is a fundamental approach to

understanding the structure-function relationships of these enzymes, elucidating mechanisms

of antibiotic resistance, and developing novel antimicrobial agents.[1]

These application notes provide detailed protocols for the generation of PBP2 mutants using

site-directed mutagenesis and their subsequent functional characterization through antibiotic

susceptibility testing and binding affinity assays.

Data Presentation: Functional Consequences of
PBP2a Mutations
The following table summarizes the impact of specific mutations in PBP2a on the minimum

inhibitory concentrations (MICs) of ceftaroline, a fifth-generation cephalosporin with activity

against MRSA.[3]
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PBP2a
Mutation(s)

Location
Ceftaroline
MIC (mg/L)

Fold Change
vs. Wild-Type

Reference
Strain
Background

Wild-Type - 0.125 - 1 - MRSA

N146K

Non-penicillin-

binding domain

(nPBD)

1 - 2 1-2 MRSA

A228V nPBD 1 - 2 1-2 MRSA

L357I
Penicillin-binding

domain (PBD)
1 - 2 1-2 MRSA

I563T PBD 1 - 2 1-2 MRSA

N146K + L357I nPBD + PBD 2 - 4 2-4 MRSA

A228V + I563T nPBD + PBD 2 - 4 2-4 MRSA

N146K + L357I +

I563T
nPBD + PBD 2 - 4 2-4 MRSA

N104K + V117I +

E447K + I563T +

S649A

nPBD + PBD 4 or 16 4-16 MRSA

Y446N PBD 1.5 ~1.5 MRSA

Y446N + E447K PBD > 32 > 32 MRSA

Data compiled from clinical isolates and laboratory studies.[4][5]

The following table presents binding affinity data of β-lactam antibiotics to wild-type PBP2a,

highlighting the intrinsically low affinity of this enzyme for many conventional β-lactams.
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β-Lactam Antibiotic
IC50 (μM) for
PBP2a

Kinetic Parameter Value

Ceftaroline 1.5 - -

Benzylpenicillin - Kd 13.3 mM

Benzylpenicillin - k2 0.22 s⁻¹

Benzylpenicillin - k2/Kd 16.5 M⁻¹s⁻¹

Methicillin - Kd 16.9 mM

Methicillin - k2 0.0083 s⁻¹

Methicillin - k2/Kd 0.49 M⁻¹s⁻¹

IC50 and kinetic data for wild-type PBP2a.[5][6]

Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of pbp2 Gene
This protocol outlines the generation of specific mutations in the pbp2 gene (or its homolog

mecA encoding PBP2a) cloned into an expression vector.

1. Primer Design:

Design two complementary oligonucleotide primers, typically 25-45 bases in length,

containing the desired mutation at the center.

The primers should have a GC content of at least 40% and terminate in one or more G or C

bases.

The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 +

0.41(%GC) - 675/(primer length) - %mismatch.

2. PCR Amplification:

Set up the PCR reaction as follows:
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5 µL of 10x reaction buffer

1 µL of dNTP mix (10 mM each)

1.25 µL of forward primer (10 µM)

1.25 µL of reverse primer (10 µM)

1 µL of plasmid DNA template (5-50 ng)

1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

Add nuclease-free water to a final volume of 50 µL.

Use the following cycling parameters:

Initial denaturation: 95°C for 30 seconds

18 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 1 minute

Extension: 68°C for 1 minute/kb of plasmid length

Final extension: 68°C for 7 minutes

3. Digestion of Parental DNA:

Add 1 µL of DpnI restriction enzyme to the PCR product.

Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental plasmid DNA.

4. Transformation:

Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
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Plate the transformed cells on an appropriate selective agar medium (e.g., LB agar with

ampicillin).

Incubate overnight at 37°C.

5. Verification of Mutation:

Select several colonies and isolate plasmid DNA.

Confirm the presence of the desired mutation by DNA sequencing.

Protocol 2: Protein Expression and Purification of PBP2
Mutants
1. Expression:

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the verified mutant

plasmid.

Grow a 1 L culture in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

Harvest the cells by centrifugation.

2. Purification (for His-tagged proteins):

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

imidazole, 1 mM PMSF).

Lyse the cells by sonication or using a French press.

Clarify the lysate by centrifugation.

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
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Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

Dialyze the purified protein against a suitable storage buffer.

Assess purity by SDS-PAGE.

Protocol 3: Antibiotic Susceptibility Testing (MIC
Determination)
1. Broth Microdilution Method:

Prepare a 96-well microtiter plate with serial two-fold dilutions of the desired β-lactam

antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

Prepare an inoculum of the bacterial strain expressing the PBP2 mutant, adjusted to a final

concentration of 5 x 10^5 CFU/mL in each well.

Incubate the plate at 35°C for 16-20 hours.

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Protocol 4: PBP Binding Affinity Assay (Competition
Assay)
1. Membrane Preparation:

Grow the bacterial strain expressing the PBP2 mutant to the late exponential phase.

Harvest cells and resuspend in a suitable buffer.

Lyse the cells and prepare membrane fractions by ultracentrifugation.

2. Competition Binding:

Incubate a fixed amount of membrane protein with increasing concentrations of the

unlabeled β-lactam antibiotic for 10-30 minutes at 30°C.
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Add a saturating concentration of a labeled β-lactam probe (e.g., [14C]benzylpenicillin or a

fluorescently tagged penicillin like Bocillin-FL).

Incubate for an additional 10-30 minutes.

Stop the reaction by adding an excess of unlabeled penicillin and placing on ice.

3. Detection and Analysis:

Separate the proteins by SDS-PAGE.

Visualize the labeled PBP2 by autoradiography (for radiolabeled probes) or fluorescence

imaging.

Quantify the band intensity to determine the concentration of the unlabeled antibiotic

required to inhibit 50% of the probe binding (IC50).
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Caption: Workflow for generating and characterizing PBP2 mutants.
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Caption: Impact of PBP2 mutations on antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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